

An In-depth Technical Guide to 2-(Aminomethyl)-6-fluorophenol

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Compound of Interest

Compound Name: 2-(Aminomethyl)-6-fluorophenol

CAS No.: 887583-67-7

Cat. No.: B1373377

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For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Nomenclature

The foundational step in understanding any chemical entity is to establish its precise identity. The compound in question is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines.

IUPAC Name: **2-(Aminomethyl)-6-fluorophenol**

This name is derived from the parent structure, phenol, which is a benzene ring substituted with a hydroxyl (-OH) group. The substituents on the benzene ring are an aminomethyl group (-CH₂NH₂) at position 2 and a fluorine atom (-F) at position 6.

Synonyms: The compound is also known by several other names in literature and commercial catalogs, which are crucial for comprehensive literature searches. These include:

- 6-(Aminomethyl)-2-fluorophenol

- 2-Fluoro-6-(aminomethyl)phenol

It is important to note that while searching for this compound, isomeric variations such as 2-Amino-6-fluorophenol may appear. Careful verification of the chemical structure is paramount.

Visualizing the Core Structure

To provide a clear visual representation, the chemical structure of **2-(Aminomethyl)-6-fluorophenol** is presented below.

Caption: 2D structure of **2-(Aminomethyl)-6-fluorophenol**.

Physicochemical and Spectroscopic Data

Understanding the physical and chemical properties of a compound is essential for its handling, characterization, and application in experimental settings.

Property	Value	Source
Molecular Formula	C ₇ H ₈ FNO	[1]
Molecular Weight	141.14 g/mol	[1]
CAS Number	153869-33-9	N/A
Appearance	Solid	
Boiling Point	215.7°C at 760 mmHg	
Storage Temperature	4°C, protect from light	

Note: Experimental data for this specific compound is limited in publicly accessible databases. Some data is predicted or inferred from related structures.

Spectroscopic data is vital for the structural elucidation and purity assessment of synthesized compounds. While a comprehensive experimental dataset for **2-(Aminomethyl)-6-fluorophenol** is not readily available in the searched literature, typical expected spectral features would include:

- ^1H NMR: Signals corresponding to the aromatic protons, the methylene protons of the aminomethyl group, the amine protons, and the hydroxyl proton. The fluorine atom would cause splitting of adjacent proton signals.
- ^{13}C NMR: Resonances for the seven carbon atoms, with the carbon attached to fluorine showing a characteristic large coupling constant (^1JCF).
- IR Spectroscopy: Characteristic absorption bands for O-H and N-H stretching (typically broad in the $3200\text{-}3600\text{ cm}^{-1}$ region), C-H stretching (aromatic and aliphatic), C=C aromatic stretching, and C-F stretching (typically in the $1000\text{-}1400\text{ cm}^{-1}$ region).
- Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Synthesis Strategies

The synthesis of **2-(Aminomethyl)-6-fluorophenol** can be approached through several synthetic routes, typically involving the introduction of the aminomethyl and fluoro substituents onto a phenol or benzene precursor. A common and logical approach would be the Mannich reaction on a fluorinated phenol.

Proposed Synthetic Pathway: Mannich Reaction

The Mannich reaction is a classic organic reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. A variation of this reaction can be applied to electron-rich aromatic compounds like phenols.

Caption: Proposed synthesis of **2-(Aminomethyl)-6-fluorophenol** via a Mannich reaction.

Experimental Protocol (Illustrative):

Step 1: Synthesis of 2-((Dimethylamino)methyl)-6-fluorophenol (Mannich Reaction)

- To a solution of 2-fluorophenol (1 eq.) in ethanol, add aqueous formaldehyde (1.1 eq.) and aqueous dimethylamine (1.1 eq.).
- Stir the reaction mixture at room temperature for 24-48 hours.

- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield 2-((dimethylamino)methyl)-6-fluorophenol.

Step 2: Demethylation to **2-(Aminomethyl)-6-fluorophenol**

- The demethylation of the tertiary amine can be achieved using various reagents, such as 1-chloroethyl chloroformate (ACE-Cl) followed by methanolysis (von Braun reaction).
- Dissolve the intermediate from Step 1 in an appropriate aprotic solvent (e.g., dichloromethane).
- Cool the solution to 0°C and add ACE-Cl (1.1 eq.) dropwise.
- Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
- Remove the solvent in vacuo.
- Add methanol to the residue and reflux for 1-2 hours to cleave the carbamate intermediate.
- Concentrate the solution and purify the product by recrystallization or column chromatography to obtain **2-(Aminomethyl)-6-fluorophenol**.

Causality in Experimental Choices:

- Choice of Phenol: 2-Fluorophenol is selected as the starting material as it already contains the required fluorine substituent at the correct position.^{[2][3]} The hydroxyl group activates the aromatic ring for electrophilic substitution, directing the incoming aminomethyl group to the ortho position.
- Mannich Reagents: Formaldehyde and dimethylamine are standard reagents for the Mannich reaction, generating the electrophilic Eschenmoser's salt in situ, which then reacts with the electron-rich phenol.

- Demethylation: While direct aminomethylation with ammonia is possible, it is often less efficient and can lead to side products. A two-step process involving a protected amine (dimethylamine) followed by deprotection offers better control and higher yields.

Applications in Research and Drug Development

Fluorine-containing compounds are of significant interest in drug discovery due to the unique properties that fluorine imparts to a molecule, including increased metabolic stability, enhanced binding affinity, and altered lipophilicity.[4] Aminophenol derivatives are also a well-established class of compounds with a wide range of biological activities.[5][6]

Potential Therapeutic Areas:

- Antiproliferative Agents: Many aminophenol derivatives have been investigated for their anticancer properties.[6] The mechanism of action often involves the induction of apoptosis. The presence of the fluorine atom in **2-(Aminomethyl)-6-fluorophenol** could enhance its potency and pharmacokinetic profile.
- Neurological Disorders: The structural motif of a substituted phenethylamine is present in many centrally acting drugs. The title compound could serve as a scaffold for the development of novel agents targeting receptors or enzymes in the central nervous system.
- Antimicrobial Agents: Phenolic compounds are known for their antimicrobial properties.[7] Fluorination can sometimes enhance this activity.

Role as a Building Block:

Beyond its own potential biological activity, **2-(Aminomethyl)-6-fluorophenol** is a valuable building block in organic synthesis. The amino and hydroxyl groups provide reactive handles for further functionalization, allowing for its incorporation into more complex molecular architectures. For instance, the amino group can be acylated or alkylated, while the hydroxyl group can be etherified or esterified.

Safety and Handling

Based on data for structurally related compounds like 2-amino-6-fluorophenol, this compound should be handled with care.[1]

GHS Hazard Statements (Predicted):

- Harmful if swallowed, in contact with skin, or if inhaled.[1]
- Causes skin irritation.[1]
- Causes serious eye irritation.[1]
- May cause respiratory irritation.[1]

Precautionary Measures:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Avoid inhalation of dust or vapors.
- Avoid contact with skin and eyes.
- Store in a cool, dry, and dark place.[8]

References

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